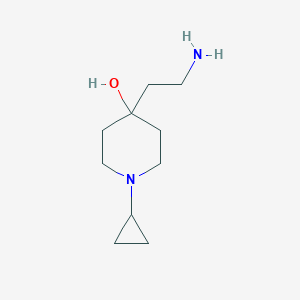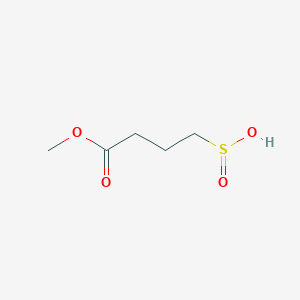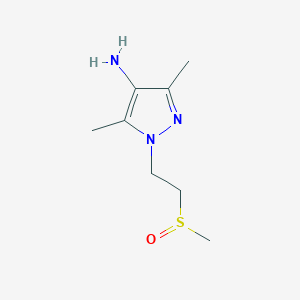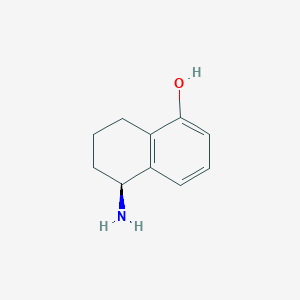![molecular formula C9H18N2O B13176466 4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13176466.png)
4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Aminoethyl)-1-azabicyclo[321]octan-4-ol is a bicyclic compound with a unique structure that includes an azabicyclo[321]octane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This method often relies on the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing the required stereochemical information .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions used in laboratory-scale synthesis to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s bicyclic structure allows for unique reactivity patterns, particularly at the 4-position .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include thionyl chloride (SOCl2) and pyridine, which promote skeletal rearrangement and chlorination reactions . Appel conditions, involving triphenylphosphine and carbon tetrachloride, are also used for similar transformations .
Major Products
The major products formed from these reactions include chlorinated derivatives and rearranged bicyclic systems.
Aplicaciones Científicas De Investigación
4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol is not well-documented. its structural similarity to tropane alkaloids suggests that it may interact with similar molecular targets and pathways. Tropane alkaloids are known to affect neurotransmitter systems, and this compound may exhibit similar effects .
Comparación Con Compuestos Similares
Similar Compounds
Tropane Alkaloids: These compounds share the azabicyclo[3.2.1]octane scaffold and have significant biological activity.
Levoglucosenone Derivatives: These compounds also feature a bicyclic ring system and undergo similar rearrangement reactions.
Uniqueness
4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol is unique due to its specific substitution pattern and the presence of an aminoethyl group. This structural feature may confer unique reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H18N2O |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
4-(2-aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol |
InChI |
InChI=1S/C9H18N2O/c10-4-2-9(12)3-6-11-5-1-8(9)7-11/h8,12H,1-7,10H2 |
Clave InChI |
CUCNUTSNEANQAV-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC(C1C2)(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13176403.png)





![Methyl 3'-chlorospiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176457.png)
![7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine](/img/structure/B13176458.png)
![1-[(1H-Pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13176461.png)



